

VK-II-86 Demonstrates Superior Efficacy in Preclinical Models of Resistant Arrhythmias

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Compound of Interest

Compound Name: VK-II-86

Cat. No.: B560432

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MANCHESTER, UK – November 29, 2025 – New comparative research data reveals that **VK-II-86**, a novel carvedilol analogue, exhibits significant antiarrhythmic efficacy in preclinical models of arrhythmias that are often resistant to standard therapies. The findings, detailed in studies on hypokalaemia-induced, catecholaminergic polymorphic ventricular tachycardia (CPVT), and digoxin-induced arrhythmias, position **VK-II-86** as a promising therapeutic candidate for these challenging cardiac conditions. Unlike its parent compound, carvedilol, **VK-II-86** lacks significant β -blocking activity, potentially offering a better safety profile.

The primary mechanism of action for **VK-II-86** appears to be its unique multi-channel blocking properties and its ability to directly inhibit the ryanodine receptor 2 (RyR2), a key protein in cardiac calcium regulation. This dual action effectively normalizes intracellular calcium homeostasis and restores the heart's repolarization reserve, addressing the core drivers of these difficult-to-treat arrhythmias.

Comparative Efficacy in a Hypokalaemia-Induced Arrhythmia Model

In a murine model of hypokalaemia-induced ventricular arrhythmia, a condition where low potassium levels can trigger life-threatening heart rhythms and is often not fully managed by potassium supplementation alone, **VK-II-86** demonstrated complete prevention of all

arrhythmias. This performance surpassed that of dantrolene, another RyR2 inhibitor, which only reduced arrhythmia incidence by 94%.

Treatment Group	Incidence of Non-Sustained Ventricular Tachycardia (Mean \pm SEM)	Incidence of Sustained Ventricular Tachycardia (Mean \pm SEM)	Arrhythmia Prevention
Control (Low K+)	29.3 \pm 9.6	1.7 \pm 0.4	0%
Dantrolene	3.2 \pm 1.2	0.17 \pm 0.17	~90%
VK-II-86	0	0	100% [1] [2]

Efficacy in a Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) Model

VK-II-86 has also shown marked effectiveness in a mouse model of CPVT, a genetic disorder that can cause sudden cardiac death in response to stress or exercise. In this model, **VK-II-86** significantly reduced the duration of ventricular tachycardia (VT) by 99.9% without a significant impact on heart rate.[\[3\]](#) This is a key advantage over traditional beta-blockers like carvedilol, which can cause bradycardia.

Treatment	Ventricular Tachycardia Duration Reduction	Heart Rate Reduction
Carvedilol	79%	36%
VK-II-86	99.9%	8% (not significant) [3]

Suppression of Digoxin-Induced Arrhythmias

In models of digoxin toxicity, which can induce arrhythmias through calcium overload, **VK-II-86** effectively prevented ouabain-induced spontaneous calcium waves and subsequent arrhythmic events in rat cardiac myocytes.[\[4\]](#) This was achieved without affecting the positive inotropic

effects of ouabain, suggesting that **VK-II-86** can target the arrhythmogenic mechanism of digitalis compounds without compromising their therapeutic benefits in heart failure.

Condition	Frequency of Ca ²⁺ Waves / Spontaneous Contractions
Control	Baseline
Ouabain (50 µmol/L)	Significantly Increased
VK-II-86 (1 µmol/L) + Ouabain	Significantly Reduced

Experimental Protocols

Langendorff-Perfused Murine Heart Model of Hypokalaemia

The antiarrhythmic effects of **VK-II-86** in the context of hypokalaemia were assessed using an ex-vivo Langendorff-perfused mouse heart preparation.

- **Heart Isolation:** Mice are heparinized to prevent coagulation, followed by anesthesia. A thoracotomy is performed to expose the heart, which is then rapidly excised and immersed in ice-cold Krebs-Henseleit buffer.
- **Aortic Cannulation:** The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer maintained at 37°C.
- **Arrhythmia Induction:** Hearts are perfused with a low potassium (low [K⁺]) solution to induce ventricular arrhythmias.
- **Drug Administration:** In the treatment groups, hearts are pre-treated with either **VK-II-86** or a comparator drug (e.g., dantrolene) before the induction of hypokalaemia.
- **Data Acquisition:** Surface electrocardiograms (ECGs) and ventricular action potentials are continuously recorded to monitor heart rhythm and electrical activity. The incidence and duration of ventricular arrhythmias are quantified.

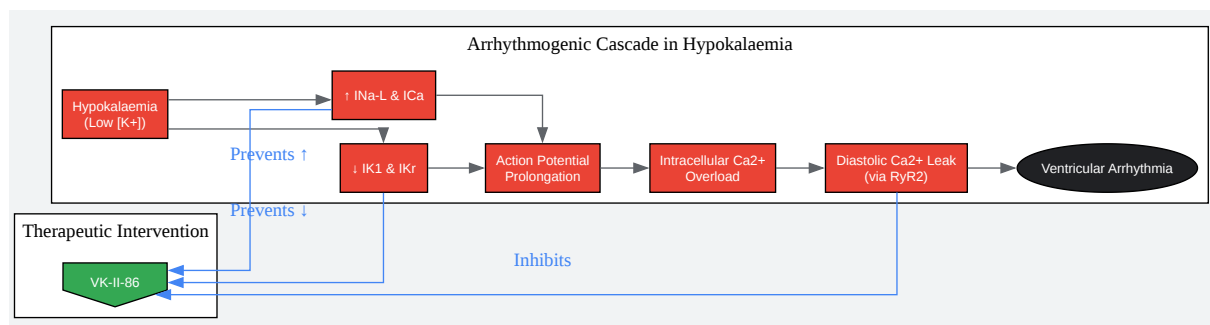
Whole-Cell Patch-Clamp Electrophysiology

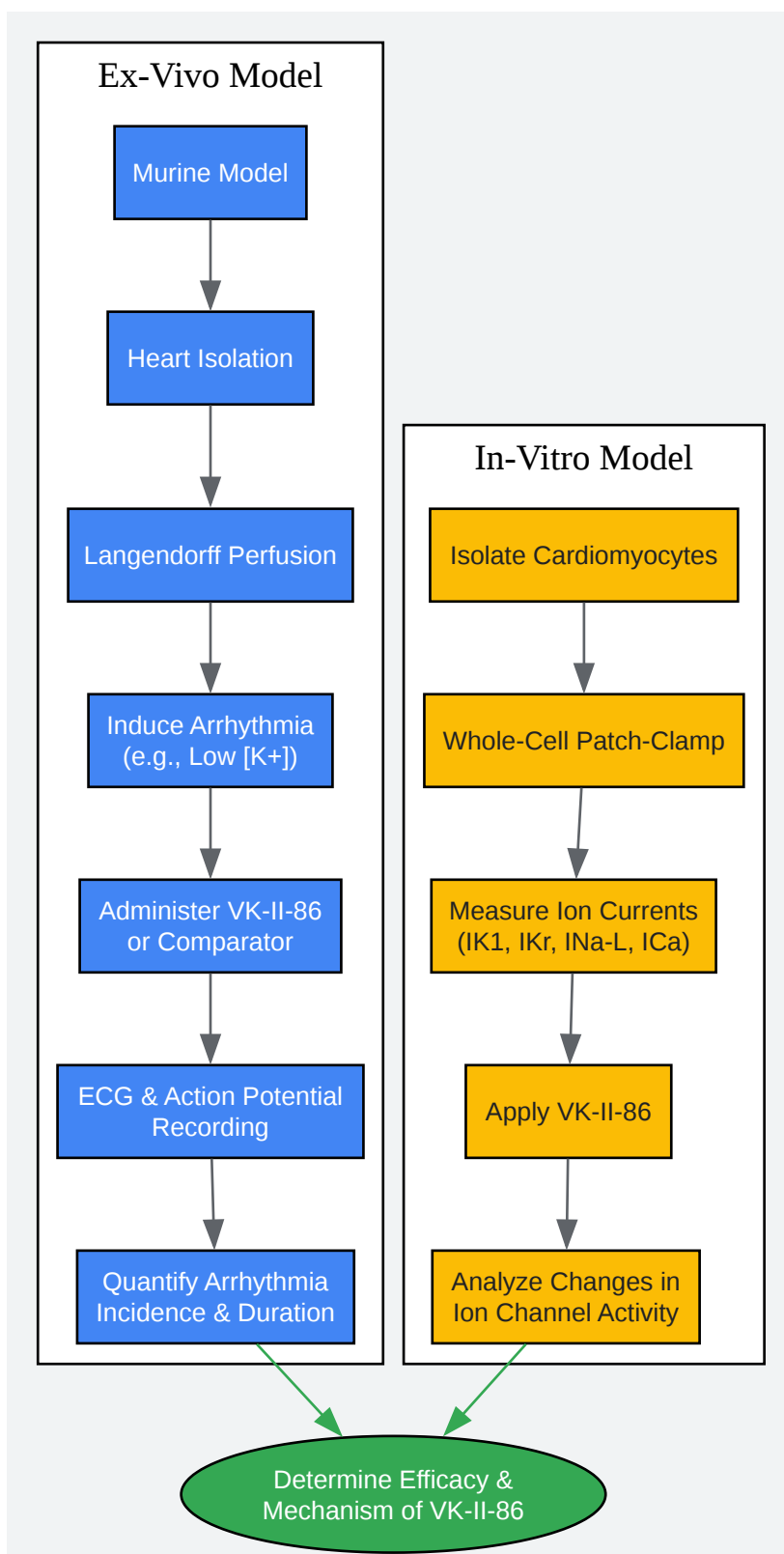
To investigate the effects of **VK-II-86** on individual cardiac ion channels, whole-cell patch-clamp studies were conducted on isolated murine and canine ventricular cardiomyocytes, as well as HEK-293 cells transfected with specific ion channel subunits.

- **Cell Isolation:** Ventricular myocytes are enzymatically isolated from murine or canine hearts.
- **Patch-Clamp Recording:** A glass micropipette with a very fine tip is sealed onto the membrane of a single myocyte, and the membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
- **Voltage and Current Clamp:** The voltage-clamp mode is used to hold the membrane potential at a specific level and record the ionic currents flowing across the membrane. The current-clamp mode is used to record changes in the membrane potential (action potentials).
- **Ion Channel Analysis:** Specific voltage protocols are applied to isolate and measure the currents of interest, including the inward rectifier potassium current (IK1), the rapid delayed rectifier potassium current (IKr), the late sodium current (INa-L), and the L-type calcium current (ICa). The effects of **VK-II-86** on these currents are quantified in both normal and low potassium conditions.

Visualizing the Mechanism of Action

VK-II-86 Signaling Pathway in Hypokalaemia-Induced Arrhythmia





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